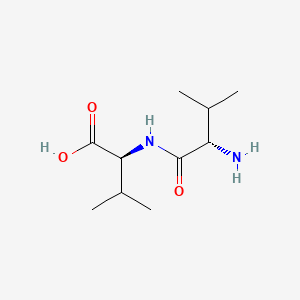

H-VAL-VAL-OH

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: VAL-VAL se puede sintetizar utilizando la síntesis de péptidos en fase sólida (SPPS) o la síntesis de péptidos en fase solución. En SPPS, la síntesis comienza con la unión del primer aminoácido (L-valina) a una resina sólida. La segunda L-valina se acopla entonces a la primera utilizando un reactivo de acoplamiento como la diciclohexilcarbodiimida (DCC) y el 1-hidroxibezotriazol (HOBt). Los grupos protectores se eliminan usando ácido trifluoroacético (TFA) y el dipéptido se escinde de la resina .

Métodos de producción industrial: La producción industrial de VAL-VAL implica técnicas de síntesis de péptidos a gran escala. Estos métodos a menudo utilizan sintetizadores de péptidos automatizados para asegurar un alto rendimiento y pureza. El proceso incluye el uso de cromatografía líquida de alto rendimiento (HPLC) para la purificación y caracterización .

Análisis De Reacciones Químicas

Tipos de reacciones: VAL-VAL experimenta diversas reacciones químicas, entre ellas:

Oxidación: VAL-VAL se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir con reactivos como los haluros de alquilo.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno en una solución acuosa.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Haluros de alquilo en presencia de una base como la trietilamina.

Principales productos formados:

Oxidación: Derivados oxidados de VAL-VAL.

Reducción: Formas reducidas de VAL-VAL.

Sustitución: Derivados sustituidos dependiendo del nucleófilo utilizado.

4. Aplicaciones en investigación científica

VAL-VAL tiene numerosas aplicaciones en la investigación científica:

Química: Utilizado como compuesto modelo en estudios de síntesis de péptidos.

Biología: Estudiado por su papel en la síntesis y el metabolismo de proteínas.

Medicina: Investigado por sus posibles aplicaciones terapéuticas, incluido como agente de administración de fármacos.

Aplicaciones Científicas De Investigación

VAL-VAL has numerous applications in scientific research:

Chemistry: Used as a model compound in peptide synthesis studies.

Biology: Studied for its role in protein synthesis and metabolism.

Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.

Mecanismo De Acción

El mecanismo de acción de VAL-VAL implica su interacción con transportadores de péptidos como PEPT1 y PEPT2. Estos transportadores facilitan la captación de dipéptidos a través de las membranas celulares. VAL-VAL se une a estos transportadores, lo que le permite ser absorbido y utilizado en varios procesos metabólicos. Los objetivos moleculares incluyen los sitios activos de los transportadores, donde VAL-VAL experimenta cambios conformacionales para facilitar el transporte .

Compuestos similares:

VAL-THR (valiltreonina): Otro dipéptido formado a partir de valina y treonina.

THR-VAL (treonilvalina): Un dipéptido con treonina como primer residuo y valina como segundo.

VAL-VAL-VAL (valilvalilvalina): Un tripéptido formado a partir de tres residuos de valina.

Comparación:

Unicidad: VAL-VAL es único debido a su interacción específica con los transportadores de péptidos y su papel en la síntesis de proteínas. A diferencia de VAL-THR y THR-VAL, que tienen secuencias de aminoácidos diferentes, los residuos de valina idénticos de VAL-VAL proporcionan propiedades bioquímicas distintas.

Comparación Con Compuestos Similares

VAL-THR (valylthreonine): Another dipeptide formed from valine and threonine.

THR-VAL (threonylvaline): A dipeptide with threonine as the first residue and valine as the second.

VAL-VAL-VAL (valylvalylvaline): A tripeptide formed from three valine residues.

Comparison:

Uniqueness: VAL-VAL is unique due to its specific interaction with peptide transporters and its role in protein synthesis. Unlike VAL-THR and THR-VAL, which have different amino acid sequences, VAL-VAL’s identical valine residues provide distinct biochemical properties.

Actividad Biológica

H-VAL-VAL-OH, also known as Val-Val or L-Valyl-L-valine, is a dipeptide composed of two valine amino acids. This compound is of significant interest due to its potential biological activities and applications in various fields, including pharmacology and nutrition. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

- Chemical Formula : C10H20N2O3

- Molecular Weight : 216.28 g/mol

- CAS Number : 3918-94-3

This compound is classified under dipeptides and is known for its role in protein synthesis and cellular metabolism. The compound's structure allows it to interact with various biological systems, influencing enzyme activity and receptor signaling.

Target Interactions

This compound may interact with peptide transporters in the body. Research indicates that it can inhibit the retinal uptake of specific substrates, suggesting a role in modulating peptide transport systems . Although specific targets are not extensively documented, its structural properties imply potential interactions with various receptors and enzymes involved in metabolic processes.

Biochemical Pathways

The primary amino acid constituent, valine, plays a crucial role in several metabolic pathways:

- Protein Synthesis : Valine is essential for the synthesis of proteins, contributing to muscle metabolism and tissue repair.

- Glucose Metabolism : Valine can influence glucose homeostasis, which is particularly relevant in diabetes research where dipeptides are explored as potential therapeutic agents .

Pharmacokinetics

Dipeptides like this compound are generally well absorbed in the gastrointestinal tract. They can be distributed throughout the body, exerting their effects across various tissues. The absorption characteristics make them suitable candidates for dietary supplements and therapeutic formulations .

Biological Activity and Efficacy

Recent studies have highlighted the biological activities associated with dipeptides, including:

- Antioxidant Properties : Certain dipeptides exhibit antioxidant effects that can protect cells from oxidative stress.

- Antimicrobial Activity : Some studies suggest that dipeptides can possess antimicrobial properties, although specific data on this compound is limited.

Case Studies

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : While not directly related to this compound, similar dipeptides have been shown to inhibit DPP-IV, an important target in diabetes treatment. This suggests that this compound may have similar potential .

- Cellular Uptake Studies : Research indicates that this compound can influence the uptake of other peptides in cellular models, potentially enhancing nutrient absorption in the gut .

Research Findings

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNYOVHEKOBTEF-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40959967 | |

| Record name | N-(2-Amino-1-hydroxy-3-methylbutylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3918-94-3 | |

| Record name | L-Valyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3918-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valylvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003918943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-1-hydroxy-3-methylbutylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does Val-Val interact with any specific biological targets?

A1: While Val-Val itself is not widely reported to interact with specific biological targets, research indicates its potential as a substrate for peptide transporters. Studies show that Val-Val can inhibit the retinal uptake of [3H]Gly-Sar, suggesting its interaction with the retinal peptide transport system. []

Q2: What are the potential downstream effects of Val-Val's interaction with peptide transporters?

A2: The interaction of Val-Val with peptide transporters could influence its absorption and distribution within the body, particularly in tissues with active peptide transport systems, such as the retina. []

Q3: What is the molecular formula and weight of Val-Val?

A3: The molecular formula of Val-Val is C10H20N2O3, and its molecular weight is 216.28 g/mol.

Q4: Is there spectroscopic data available for Val-Val?

A4: While the provided research papers do not extensively discuss spectroscopic characterization of Val-Val in isolation, they utilize techniques like nuclear magnetic resonance (NMR) spectroscopy to study its conformational properties within larger peptides and its interactions with enzymes. [, , , , , , ]

Q5: Does Val-Val exhibit any catalytic properties?

A5: Val-Val itself is not known to possess catalytic properties. It is primarily studied as a dipeptide building block in peptide synthesis and for its potential role as a substrate for peptide transporters.

Q6: Have there been any computational studies on Val-Val?

A7: Three-dimensional conformations of Val-Val stereoisomers have been studied using Chem-X molecular modeling software. This analysis explored the relationship between the molecular features of Val-Val stereoisomers and their binding affinities for the apical oligopeptide transporter in human intestinal Caco-2 cells. []

Q7: How do structural modifications to Val-Val affect its activity?

A8: Research indicates that for Val-Val stereoisomers, the distance between the N-terminal amino group and the C-terminal carboxyl group (d(N1-C7)) directly correlates with their binding affinity for the apical oligopeptide transporter. [] This suggests that even minor structural changes can impact its interaction with biological targets.

Q8: Are there any specific formulation strategies to improve Val-Val's stability or bioavailability?

A8: The provided research papers primarily focus on the biochemical and pharmacological aspects of Val-Val and do not discuss SHE regulations specifically.

Q9: Has Val-Val shown any efficacy in cellular or animal models?

A29: While Val-Val's direct efficacy is not extensively discussed, studies utilizing Val-Val-containing peptides, like Val-Val-GCV, indicate their potential for enhanced drug delivery to the retina. [] This suggests that incorporating Val-Val in specific peptide sequences could improve their therapeutic potential.

Q10: What are some essential tools and resources used to study Val-Val and similar dipeptides?

A10: Research on Val-Val and related peptides utilizes a variety of tools and techniques, including:

- Peptide Synthesis: Solid-phase and solution-phase peptide synthesis methods are crucial for producing Val-Val and its analogs. [, , , , , ]

- NMR Spectroscopy: This technique helps determine the structure and dynamics of Val-Val containing peptides in solution. [, , , , , , ]

- X-ray Crystallography: This method provides insights into the three-dimensional structure of Val-Val containing peptides in their crystalline form. [, , , , , , ]

- Cell Culture Models: Cell lines like Caco-2 cells are used to investigate Val-Val's interaction with peptide transporters and its potential impact on intestinal absorption. []

- Animal Models: Rabbit models have been used to study the vitreal pharmacokinetics of dipeptide monoester prodrugs, like Val-Val-GCV, for potential ocular drug delivery applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.